C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride
Description
Thiazole Derivatives
Thiazoles are sulfur- and nitrogen-containing heterocycles critical in medicinal chemistry due to their electronic versatility and bioisosteric properties. Key features include:
- Core structure :
$$
\text{Thiazole} = \text{C}3\text{H}3\text{NS}
$$ - Substituent effects :
| Position | Substituent | Role |
|---|---|---|
| 2 | 3-Methoxyphenyl | Enhances π-π stacking with biological targets |
| 4 | Aminomethyl | Facilitates hydrogen bonding and salt formation |
Aminomethyl-Functionalized Compounds
The -CH2NH2 group at position 4 confers:
- Basicity : The amine group (pKa ~10–11) enables protonation under physiological conditions, improving aqueous solubility as a hydrochloride salt.
- Reactivity : Serves as a handle for further functionalization via acylation, alkylation, or Schiff base formation.
Relevance in Heterocyclic Chemistry and Medicinal Research
Heterocyclic Chemistry
Thiazoles are privileged scaffolds in synthetic chemistry due to their:
- Electronic diversity : The sulfur atom contributes to aromaticity, while nitrogen enables dipole interactions.
- Synthetic versatility : Accessed via Hantzsch thiazole synthesis or cyclocondensation of thioamides.
- Stability : Resistant to hydrolysis under physiological conditions, making them suitable for drug design.
Research Applications
- Building block : Used in synthesizing combinatorial libraries for high-throughput screening.
- Fluorescent probes : Thiazoles with aromatic substituents serve as sensors for metal ions.
Table 1 : Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C11H13ClN2OS |
| Molecular weight | 256.75 g/mol |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
| Rotatable bonds | 3 |
| Topological polar surface area | 48.1 Ų |
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQUUCQPITSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Thiourea and α-Halo Ketones
A commonly reported method involves reacting 3-methoxyphenyl isothiocyanate with α-halo ketones under reflux conditions in ethanol or dichloromethane. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-halo ketone, followed by intramolecular cyclization to form the thiazole ring.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or dichloromethane | Anhydrous preferred |
| Temperature | Reflux (78–85 °C for ethanol) | Maintained for 4–6 hours |
| Reaction Time | 4–6 hours | Monitored by TLC |
| Molar Ratios | 1:1 (thiourea derivative : α-halo ketone) | Stoichiometric balance |
| Yield | 60–75% | After purification |
After completion, the product is isolated by filtration or extraction, followed by recrystallization.
Introduction of Methylamine Group
The methylamine substituent is introduced by nucleophilic substitution on the thiazole intermediate bearing a suitable leaving group (e.g., halogen or tosylate) at the 4-position. The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with methylamine hydrochloride and a base like triethylamine.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF or DMSO | Anhydrous |
| Base | Triethylamine (1.5 equiv) | Neutralizes HCl from methylamine hydrochloride |
| Temperature | 60–80 °C | Controlled to avoid decomposition |
| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |
| Yield | 65–80% | After purification |
The reaction mixture is cooled, poured into water to precipitate the product, which is then filtered and recrystallized from ethanol or dioxane.
Hydrochloride Salt Formation
The free base is dissolved in an appropriate solvent (e.g., ethanol), and an equimolar amount of hydrochloric acid gas or aqueous HCl is added under stirring at low temperature (0–5 °C). The hydrochloride salt precipitates and is collected by filtration.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or ethereal solvents | Cold conditions preferred |
| Acid | HCl gas or aqueous HCl (1 equiv) | Stoichiometric |
| Temperature | 0–5 °C | Prevents decomposition |
| Reaction Time | 1–2 hours | Complete salt formation |
| Yield | >90% (salt form) | High purity after recrystallization |
Research Findings and Optimization
Effect of Solvent and Temperature: Studies show that using polar aprotic solvents like DMF enhances nucleophilic substitution efficiency for methylamine introduction. Temperature control is critical to prevent side reactions and decomposition.
Purification Techniques: Column chromatography on silica gel using hexane/ethyl acetate gradients is effective for isolating intermediates and final products with high purity.
Reaction Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm product identity.
Yields and Scalability: Multi-step synthesis yields range from 60% to 80% per step, with overall yields optimized by careful control of reaction parameters and purification methods.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Thiazole ring formation | Cyclization | 3-Methoxyphenyl isothiocyanate + α-halo ketone, reflux in EtOH/DCM | 60–75 | Requires anhydrous conditions |
| Methylamine substitution | Nucleophilic substitution | Methylamine hydrochloride + base in DMF/DMSO, 60–80 °C | 65–80 | Polar aprotic solvent preferred |
| Hydrochloride salt formation | Acid-base reaction | HCl gas or aqueous HCl in ethanol, 0–5 °C | >90 | Enhances stability |
Chemical Reactions Analysis
Types of Reactions
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Medicinal Chemistry
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride exhibits potential therapeutic properties, particularly in anti-cancer and anti-inflammatory applications. Thiazole derivatives are known for their biological activities, including:
- Antitumor Activity : Recent studies have shown that thiazole compounds can inhibit the growth of various cancer cell lines. For example, thiazole-integrated pyridine derivatives have demonstrated promising anti-breast cancer efficacy, with some compounds exhibiting IC50 values lower than standard treatments like 5-fluorouracil .
- Anti-inflammatory Effects : Thiazoles are often investigated for their ability to modulate inflammatory pathways. Compounds similar to this compound may possess anti-inflammatory properties due to their structural characteristics that allow interaction with biological targets involved in inflammation .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Heterocyclic Chemistry : The incorporation of the thiazole moiety is crucial for the biological activity of the compound. Methods such as the Knoevenagel reaction and alkylation reactions are commonly employed to synthesize these derivatives .
- Structural Variability : The presence of substituents like methoxy groups can enhance the solubility and bioavailability of thiazole compounds, making them more effective as pharmaceutical agents .
Case Studies and Research Findings
Several case studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:
Mechanism of Action
The mechanism of action of C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution
A key structural analog is C-[2-(4-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride (CAS 858009-33-3), a positional isomer with the methoxy group at the para position of the phenyl ring . Differences in substitution patterns can significantly alter physicochemical properties:
- Electronic Effects : The meta-methoxy group (3-position) is less electron-donating compared to the para-substituted analog due to resonance and inductive effects. This may reduce the electron density of the thiazole ring, impacting reactivity or binding affinity in biological systems.
- Solubility : Para-substituted analogs often exhibit higher aqueous solubility than meta-substituted ones due to symmetrical charge distribution, though experimental data for these isomers is unavailable.
- Stability : Ortho/meta/para substitutions influence steric hindrance and degradation pathways. For example, para-methoxy groups may enhance oxidative stability compared to meta analogs.
Table 1: Comparison of Positional Isomers
Thiazole Core Modifications: Amino vs. Methylamine Groups
4-Amino-2-methyl-5-phenylthiazole Hydrochloride (CAS 1461714-51-1) shares a thiazole backbone but differs in substituents:
- Substituents: Methyl at position 2, phenyl at position 5, and an amino group at position 4 .
- Molar Mass : 226.72 g/mol (vs. 256.52 g/mol for the target compound), reflecting the absence of the methoxy group and methylamine side chain.
- Reactivity: The primary amino group in this analog may confer higher nucleophilicity compared to the methylamine group in the target compound.
Table 2: Thiazole Derivatives Comparison
Aromatic System Variations: Biphenyl vs. Thiazole
C-(3'-Fluoro-biphenyl-4-yl)-methylamine hydrochloride (CAS 893649-06-4) replaces the thiazole core with a biphenyl system and introduces a fluorine atom :
- Electronic Properties : Fluorine’s strong electron-withdrawing nature contrasts with the electron-donating methoxy group in the target compound. This difference could affect binding interactions in receptor-ligand systems.
- Structural Rigidity : Biphenyl systems offer planar rigidity, whereas thiazole rings provide heteroaromatic flexibility, influencing conformational stability in applications like catalysis or drug design.
Research Implications and Limitations
While direct comparative studies on the target compound are scarce, structural analogs suggest:
- Biological Activity : Thiazole derivatives often target enzymes or receptors (e.g., kinases, GPCRs). The methylamine group in the target compound may enhance membrane permeability compared to bulkier substituents .
- Synthetic Utility : The methoxy group’s position could influence regioselectivity in further functionalization, such as cross-coupling reactions.
Table 3: Hypothetical Property Estimates
| Property | Target Compound | 4-Methoxy Isomer | 4-Amino Thiazole |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.1 (estimated) | ~1.8 | ~1.5 |
| Aqueous Solubility (mg/mL) | Low-Moderate | Moderate | Moderate-High |
Biological Activity
C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride, also known by its CAS number 885280-24-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.291 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 397.7 ± 52.0 °C |
| Melting Point | Not Available |
| LogP | 2.28 |
The thiazole moiety often contributes to the biological activity of compounds through various mechanisms, including interaction with enzyme systems and modulation of receptor activities. Specifically, thiazole derivatives have been noted for their roles in:
- Anticonvulsant Activity : Compounds containing thiazole rings have shown significant anticonvulsant properties in various animal models, indicating their potential as therapeutic agents for epilepsy .
- Anticancer Activity : Thiazole derivatives have been researched for their cytotoxic effects against several cancer cell lines, with studies indicating that modifications to the phenyl and thiazole rings can enhance activity against specific types of cancer .
Anticonvulsant Activity
Research indicates that thiazole-containing compounds exhibit notable anticonvulsant effects. For instance, a study demonstrated that certain thiazole derivatives had median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, suggesting a promising therapeutic window for these compounds .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies showed that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, including leukemia and lung adenocarcinoma cells . The structure-activity relationship (SAR) studies highlighted that substituents on the phenyl ring could dramatically affect the potency and selectivity of these compounds against cancer cells .
Case Studies
- Anticonvulsant Efficacy : A study involving thiazole derivatives reported that modifications led to enhanced efficacy in seizure models (Maximal Electroshock Seizure (MES) and pentylenetetrazol (PTZ) models). Compounds with para-substituted phenyl groups showed particularly strong activity, which was attributed to their ability to modulate neurotransmitter systems effectively .
- Cytotoxicity in Cancer Cells : Another research effort synthesized a series of thiazole derivatives and tested them against A549 human lung adenocarcinoma cells. The results indicated that certain modifications increased selectivity and potency, with IC50 values significantly lower than those of established chemotherapeutics .
Q & A
Basic Research Question
- IR Spectroscopy : Identifies C=N stretches (~1600–1650 cm⁻¹) and C-S bonds (~650–750 cm⁻¹) .
- ¹³C NMR : Confirms thiazole ring carbons (δ ~150–170 ppm for C=N and C-S) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the HCl salt form .
How does the electronic environment of the 3-methoxyphenyl substituent influence the compound’s reactivity?
Advanced Research Question
The electron-donating methoxy group enhances aromatic ring stability, directing electrophilic substitution to the para position. This affects derivatization reactions (e.g., nitration or halogenation) by altering resonance structures. Computational studies (DFT) can predict reactive sites, while Hammett parameters quantify substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
